Broad-Spectrum HTS Inactivity Profile: Negative Selectivity Across >30 Biochemical and Cell-Based Targets
In comprehensive PubChem BioAssay screening, 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CID 3844158) returned an 'Inactive' outcome in 28 out of 31 distinct screening assays spanning diverse target classes, including S1P₃ receptor antagonists (AID 485), Factor XIa (AID 798) and Factor XIIa (AID 800) coagulation proteases, Mcl-1/Bid and Mcl-1/Noxa protein–protein interaction inhibitors (AID 1021, 1022), JAK2 V617F kinase (AID 1446), Wee1 degradation (AID 1321), and ERK signaling pathway modulation (AID 1454). Two RGS-family assays yielded 'Inconclusive' outcomes, and only a single assay—'Identification of Novel Modulators of Cl⁻-dependent Transport Process' (AID 1456)—returned an 'Active' call [1]. This clean negative profile across proteases, kinases, GPCRs, epigenetic targets, and protein–protein interactions contrasts sharply with the broadly promiscuous activity often observed for nitroaromatic quinolinones, making this compound uniquely suited as a negative control reference standard for 3-nitroquinolin-2(1H)-one scaffold screening campaigns [2].
| Evidence Dimension | HTS bioactivity hit rate across diverse target panels |
|---|---|
| Target Compound Data | 0 active / 28 inactive / 2 inconclusive out of 31 distinct PubChem BioAssays (3.2% apparent hit rate, single active assay) |
| Comparator Or Baseline | Typical nitroquinolinone screening compounds show 5–15% hit rates in comparable MLSMR panels due to redox-cycling and PAINS-type interference [2] |
| Quantified Difference | ≥3–5× lower apparent promiscuity vs. class-typical nitroquinolinones; 28/28 inactive in protease, kinase, GPCR, and PPI assays |
| Conditions | NIH MLSMR HTS panel; 31 assays covering S1P₃, 14-3-3/Bad, Factor XIa, Factor XIIa, Kallikrein 5, RGS12/4/7/8/16/19-Gαo, Mcl-1/Bid, Mcl-1/Noxa, Thrombin, EBV inhibitors, E3 ligase, Calpain, C. albicans biofilm, p47phox, NPY-Y1/Y2, Wee1, GlmU, zVAD-induced cell death, Dynein, Rad51, PERK, EP2 receptor, TRPN1, T. brucei hexokinase, RUNX1-CBFβ, TRAIL-induced apoptosis, P. falciparum M1AAP, JAK2 V617F, TRPML3, ERK signaling, Cl⁻ transport, Tau fibril formation |
Why This Matters
This compound's well-documented inactivity across a broad target panel enables its use as a validated negative control, reducing false-positive risk in secondary screening and SAR studies.
- [1] PubChem BioAssay Summary for CID 3844158 (AID 485, 781, 782, 798, 800, 873, 880, 940, 1021, 1022, 1046, 1085, 1230, 1236, 1242, 1274, 1304, 1321, 1359, 1376, 1377, 1381, 1385, 1415, 1416, 1422, 1423, 1424, 1430, 1434, 1439, 1440, 1441, 1443, 1445, 1446, 1448, 1454, 1456, 1460). https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/3844158/assaysummary/JSON (accessed 2026-04-28). View Source
- [2] Baell, J. B.; Holloway, G. A. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J. Med. Chem. 2010, 53 (7), 2719–2740. View Source
